molecular formula C7H15NO2S B13403755 3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione

3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione

Cat. No.: B13403755
M. Wt: 177.27 g/mol
InChI Key: WMITVLQWTQKVTK-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione is an organic compound that features a thiolane ring with a methylaminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione typically involves the reaction of thiolane derivatives with methylamine under controlled conditions. One common method involves the use of thiolane-1,1-dione as a starting material, which is then reacted with 2-(methylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as chromatography can further enhance the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as signal transduction and metabolic regulation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-methylethanamine

InChI

InChI=1S/C7H15NO2S/c1-8-4-2-7-3-5-11(9,10)6-7/h7-8H,2-6H2,1H3

InChI Key

WMITVLQWTQKVTK-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CCS(=O)(=O)C1

Origin of Product

United States

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